molecular formula C16H16O3 B496695 2-[(3,4-Dimethylphenoxy)methyl]benzoic acid CAS No. 77389-77-6

2-[(3,4-Dimethylphenoxy)methyl]benzoic acid

Cat. No.: B496695
CAS No.: 77389-77-6
M. Wt: 256.3g/mol
InChI Key: RSUJHHWCAZHBFN-UHFFFAOYSA-N
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Description

2-[(3,4-Dimethylphenoxy)methyl]benzoic acid is an organic compound with the molecular formula C16H16O3. It is characterized by the presence of a benzoic acid moiety substituted with a 3,4-dimethylphenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3,4-Dimethylphenoxy)methyl]benzoic acid typically involves the reaction of 3,4-dimethylphenol with a suitable benzoic acid derivative. One common method is the Williamson ether synthesis, where 3,4-dimethylphenol reacts with a benzoic acid derivative in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-[(3,4-Dimethylphenoxy)methyl]benzoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dimethylphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The carboxylic acid moiety can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-[(2,4-Dimethylphenoxy)methyl]benzoic acid
  • 2-[(3,5-Dimethylphenoxy)methyl]benzoic acid
  • 2-[(3,4-Dimethoxyphenoxy)methyl]benzoic acid

Comparison: 2-[(3,4-Dimethylphenoxy)methyl]benzoic acid is unique due to the specific positioning of the methyl groups on the phenoxy ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

2-[(3,4-dimethylphenoxy)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-11-7-8-14(9-12(11)2)19-10-13-5-3-4-6-15(13)16(17)18/h3-9H,10H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUJHHWCAZHBFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC=CC=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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